4-[2-(Ethylamino)propyl]phenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(ethylamino)propyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-12-9(2)8-10-4-6-11(13)7-5-10/h4-7,9,12-13H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAILBXLEBDNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00989200 | |
| Record name | 4-[2-(Ethylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00989200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69389-96-4 | |
| Record name | 4-Hydroxyethylamphetamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069389964 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[2-(Ethylamino)propyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00989200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Modifications for 4 2 Ethylamino Propyl Phenol
Established Synthetic Routes for Phenolic Amine Compounds
The synthesis of 4-[2-(Ethylamino)propyl]phenol can be approached through several established routes common in organic chemistry for the preparation of phenolic amine compounds. These methods often involve the careful introduction of the amine functionality and the construction of the propyl side chain attached to the phenol (B47542) ring.
Nucleophilic substitution is a fundamental strategy for the derivatization of phenols. While the direct substitution of the hydroxyl group is challenging, it can be activated to facilitate reaction with nucleophiles. More commonly, nucleophilic aromatic substitution is employed on phenol precursors that have been modified with electron-withdrawing groups to activate the ring towards nucleophilic attack.
In the context of synthesizing phenolic amines, a common precursor is a nitrophenol derivative. The nitro group activates the aromatic ring, facilitating nucleophilic substitution reactions. Subsequently, the nitro group can be reduced to an amino group. For instance, a general approach could involve the use of a protected aminophenol where the hydroxyl group is alkylated. The protection of the amino group allows for selective reaction at the phenolic hydroxyl. researchgate.netumich.edu
A key intermediate for the synthesis of the target compound is 4-hydroxyphenylpropan-2-one. This can be synthesized via Friedel-Crafts alkylation of phenol with 4-hydroxybutan-2-one in the presence of a solid acid catalyst like acid-activated Montmorillonite clay. google.com This ketone can then undergo further reactions to introduce the ethylamino group.
Table 1: Examples of Nucleophilic Substitution in Phenol Derivatization
| Starting Material | Reagent | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Aminophenol | Benzaldehyde, then Alkyl Halide | Alkoxyaniline | O-alkylation after N-protection | researchgate.netumich.edu |
| Phenol | 4-Hydroxybutan-2-one, Acid Catalyst | 4-(4-Hydroxyphenyl)butan-2-one | Friedel-Crafts Alkylation | google.com |
Amine alkylation is a primary method for introducing or modifying the alkyl groups attached to a nitrogen atom. The synthesis of this compound can be achieved by the N-alkylation of a primary amine precursor, 4-(2-aminopropyl)phenol (B1663557). This precursor can be synthesized from 4-hydroxyphenylpropan-2-one.
A highly effective method for this transformation is reductive amination (also known as reductive alkylation). This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. For the synthesis of this compound, 4-(2-aminopropyl)phenol can be reacted with acetaldehyde (B116499) in the presence of a reducing agent. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com This method is generally preferred over direct alkylation with ethyl halides as it minimizes the formation of over-alkylated tertiary amine byproducts. masterorganicchemistry.com
Direct N-alkylation of 4-(2-aminopropyl)phenol with an ethyl halide (e.g., ethyl bromide or iodide) is another possible route. However, this method often leads to a mixture of mono- and di-alkylated products, as the resulting secondary amine is often more nucleophilic than the starting primary amine. Careful control of reaction conditions, such as using a large excess of the primary amine, can favor mono-alkylation. umich.edu
The synthesis of more complex phenethylamine (B48288) structures often requires multi-step sequences to control regioselectivity and stereochemistry. A plausible multi-step synthesis for this compound could begin with the synthesis of 4-hydroxyphenylpropan-2-one. google.com
A common route to the 4-(2-aminopropyl)phenol backbone involves the reduction of an oxime or a nitroalkene. For example, 4-hydroxybenzaldehyde (B117250) can be reacted with nitroethane to form 1-(4-hydroxyphenyl)-2-nitropropene, which can then be reduced to 4-(2-aminopropyl)phenol.
Once the primary amine, 4-(2-aminopropyl)phenol, is obtained, the ethyl group can be introduced via reductive amination with acetaldehyde as described previously. This multi-step approach allows for the purification of intermediates and better control over the final product.
Table 2: Plausible Multi-step Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product | Reaction Type |
|---|---|---|---|---|
| 1 | Phenol | 4-Hydroxybutan-2-one, Acid Catalyst | 4-Hydroxyphenylpropan-2-one | Friedel-Crafts Alkylation |
| 2 | 4-Hydroxyphenylpropan-2-one | Hydroxylamine | 4-Hydroxyphenylpropan-2-one oxime | Oximation |
| 3 | 4-Hydroxyphenylpropan-2-one oxime | Reducing agent (e.g., LiAlH₄) | 4-(2-Aminopropyl)phenol | Reduction |
| 4 | 4-(2-Aminopropyl)phenol | Acetaldehyde, Reducing agent (e.g., NaBH₃CN) | This compound | Reductive Amination |
Design and Synthesis of this compound Analogues for Research
The synthesis of analogues of this compound is crucial for structure-activity relationship (SAR) studies. These modifications can be targeted at either the phenolic moiety or the ethylamino propyl side chain.
The phenolic hydroxyl group is a key feature that can be modified to explore its role in biological activity.
Etherification: The hydroxyl group can be converted to an ether by Williamson ether synthesis, reacting the phenoxide with an alkyl halide. This modification can alter the compound's polarity, hydrogen bonding capability, and metabolic stability. For example, alkylation with various alkyl halides in the presence of a base like potassium carbonate can yield a range of alkoxy derivatives. umich.edu
Alkylation of the Aromatic Ring: The phenol ring itself can be alkylated, typically through Friedel-Crafts alkylation, to introduce alkyl groups at positions ortho or meta to the hydroxyl group. slchemtech.com This can influence the steric and electronic properties of the molecule.
Substitution with other functional groups: The aromatic ring can be substituted with other functional groups such as halogens or nitro groups, which can be further modified. These substitutions can significantly impact the electronic character of the phenol ring.
Table 3: Examples of Phenolic Moiety Modifications
| Modification Type | Reagents | Resulting Structure | Potential Impact |
|---|---|---|---|
| Etherification | Alkyl halide, Base (e.g., K₂CO₃) | 4-[2-(Ethylamino)propyl]alkoxybenzene | Altered polarity and hydrogen bonding |
| Ring Alkylation | Alkyl halide, Lewis acid (e.g., AlCl₃) | Substituted this compound | Modified steric and electronic properties |
The ethylamino propyl side chain offers several points for modification to probe its interaction with biological targets.
Variation of the N-Alkyl Group: The ethyl group on the nitrogen can be replaced with other alkyl or functionalized alkyl groups. This is readily achieved by using different aldehydes or ketones in the reductive amination of the primary amine precursor, 4-(2-aminopropyl)phenol. masterorganicchemistry.com For example, using formaldehyde (B43269) would yield the N-methyl analogue, while using acetone (B3395972) would result in an N-isopropyl group. The nature of the N-alkyl substituent can significantly influence the compound's properties. nih.gov
Modification of the Propyl Chain: The three-carbon chain can be altered in length or by introducing substituents. For instance, homologation or shortening of the chain can be achieved by starting with different precursors. Introduction of a methyl group at the alpha-carbon is a common modification in phenethylamine chemistry.
Introduction of Cyclic Moieties: The ethylamino group can be incorporated into a cyclic structure, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, by using appropriate difunctional alkylating agents with the primary amine precursor.
Table 4: Examples of Side Chain Modifications
| Modification Type | Synthetic Strategy | Example Analogue | Potential Impact |
|---|---|---|---|
| N-Alkyl Variation | Reductive amination with different aldehydes/ketones | 4-[2-(Isopropylamino)propyl]phenol | Altered steric bulk and basicity at the nitrogen |
| Propyl Chain Modification | Use of alternative starting materials | 4-[2-(Ethylamino)butyl]phenol | Changes in chain length and flexibility |
Stereochemical Considerations in Synthesis
The synthesis of this compound, which contains a single stereocenter at the carbon atom bearing the ethylamino group, results in a racemic mixture of two enantiomers, (R)- and (S)-4-[2-(ethylamino)propyl]phenol, unless chiral control is exerted. The separation of these enantiomers or the direct synthesis of a single enantiomer is a critical consideration, particularly in pharmaceutical applications where different enantiomers may exhibit distinct biological activities. Two primary strategies are employed: chiral resolution of a racemic mixture and asymmetric synthesis.
Chiral Resolution: This approach involves the separation of enantiomers from a pre-synthesized racemic mixture. wikipedia.org A common and well-established method is the formation of diastereomeric salts. libretexts.org The racemic amine is reacted with a single enantiomer of a chiral acid, known as a resolving agent. This reaction creates a mixture of two diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. wikipedia.orglibretexts.org This difference allows for their separation by fractional crystallization. After separation, the desired enantiomer of the amine is recovered by treating the salt with a base to remove the chiral resolving agent.
Common chiral resolving agents for amines include:
(+)-Tartaric acid
(-)-Mandelic acid
(+)-Camphor-10-sulfonic acid
The efficiency of resolution depends on the choice of resolving agent and the crystallization conditions, such as the solvent system and temperature.
Asymmetric Synthesis: This strategy aims to selectively produce a single enantiomer from a prochiral starting material, thereby avoiding the formation of a racemic mixture and the inherent 50% loss of material associated with classical resolution. wikipedia.org For the synthesis of this compound, a key prochiral intermediate is 4-hydroxyphenylpropanone. Stereoselectivity can be introduced through several methods:
Biocatalytic Reductive Amination: This method utilizes enzymes, such as amine transaminases (ATAs) or imine reductases (IREDs), to catalyze the conversion of the ketone to the chiral amine with high enantioselectivity. mdpi.commanchester.ac.uk Transaminases transfer an amino group from an amine donor to the ketone, while imine reductases reduce an intermediate imine formed from the ketone and ethylamine (B1201723). mdpi.com These enzymatic reactions are highly specific, operate under mild aqueous conditions, and can produce amines with very high enantiomeric excess (>99% ee). hims-biocat.euunife.it
Asymmetric Transfer Hydrogenation: This technique involves the reduction of an imine, formed from 4-hydroxyphenylpropanone and ethylamine, using a chiral transition metal catalyst and a hydrogen donor. researchgate.net Catalysts, often based on rhodium or ruthenium complexes with chiral ligands, facilitate the transfer of hydrogen to one face of the imine, leading to the preferential formation of one enantiomer. researchgate.net This method can be performed as a dynamic kinetic resolution, enhancing the yield of the desired stereoisomer. researchgate.net
Below is a comparative table of these stereoselective methodologies.
| Method | Principle | Advantages | Disadvantages |
| Chiral Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. wikipedia.org | Well-established, applicable to a wide range of amines. | Maximum theoretical yield is 50% for the desired enantiomer; requires stoichiometric amounts of a chiral resolving agent. wikipedia.org |
| Biocatalytic Synthesis | Use of enzymes (e.g., Transaminases) to convert a prochiral ketone into a single enantiomer. nih.govresearchgate.net | Very high enantioselectivity (>99% ee), mild reaction conditions (aqueous, room temp.), environmentally friendly. hims-biocat.euunife.it | Requires specific enzyme development for a given substrate; enzyme stability can be a concern. nih.gov |
| Asymmetric Hydrogenation | Chiral metal catalyst directs the addition of hydrogen to a prochiral imine intermediate. researchgate.net | High efficiency and selectivity, potential for high turnover numbers, applicable to large-scale synthesis. | Often requires expensive and potentially toxic heavy metal catalysts; optimization of ligands and conditions can be extensive. |
This table provides a summary of common stereoselective synthesis approaches.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally benign manufacturing processes. These principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency.
A prevalent synthetic route to this compound is the reductive amination of 4-hydroxyphenylpropanone with ethylamine. organic-chemistry.org This reaction can be optimized according to several green chemistry principles:
Catalysis: The use of catalysts is preferred over stoichiometric reagents. Catalytic hydrogenation, for example, is a highly atom-economical method for the reduction step. Instead of metal hydrides that produce significant waste, molecular hydrogen (H₂) can be used as the reductant, with water being the only byproduct. researchgate.net Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney nickel, are often employed as they can be easily recovered by filtration and potentially reused, minimizing waste and product contamination. nih.gov Recent research has also focused on developing catalysts from non-noble, earth-abundant metals to enhance sustainability. researchgate.net
Alternative Solvents: Traditional organic synthesis often relies on volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives. For the reductive amination to produce this compound, solvents like ethanol (B145695) or even water could be employed, significantly reducing the environmental impact. rsc.org Water is non-toxic, non-flammable, and inexpensive, making it an ideal green solvent where substrate solubility allows.
Energy Efficiency: Synthetic methods that can be performed at ambient temperature and pressure are more energy-efficient. Biocatalytic methods, as discussed previously, are a prime example, as they typically occur under very mild conditions. manchester.ac.uk Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption compared to conventional heating methods. rsc.org
Use of Renewable Feedstocks: A more advanced green chemistry approach involves sourcing starting materials from renewable biomass rather than petrochemicals. mdpi.com While not yet standard for this specific synthesis, research into converting biomass-derived platform molecules into aromatic compounds could eventually provide a renewable pathway to precursors like 4-hydroxyphenylpropanone. mdpi.com
The following table outlines the application of green chemistry principles to the synthesis.
| Green Chemistry Principle | Application in Synthesis of this compound | Example/Benefit |
| Waste Prevention | Utilize atom-economical reactions like catalytic reductive amination. researchgate.net | Using H₂ as a reductant produces only water as a byproduct, unlike metal hydride reagents which generate metal salt waste. |
| Safer Solvents & Auxiliaries | Replace hazardous solvents (e.g., methanol, chlorinated solvents) with greener alternatives. | Performing the reaction in ethanol or water reduces toxicity and environmental harm. rsc.org |
| Design for Energy Efficiency | Employ methods that operate at ambient temperature and pressure. | Biocatalysis using transaminases proceeds under mild conditions, reducing energy costs. unife.it Microwave irradiation can shorten reaction times. rsc.org |
| Use of Catalysis | Use recyclable heterogeneous catalysts or highly efficient biocatalysts instead of stoichiometric reagents. nih.gov | Palladium on carbon (Pd/C) can be filtered and reused. Enzymes offer high selectivity and turnover under benign conditions. nih.govnih.gov |
| Use of Renewable Feedstocks | Develop synthetic routes from biomass-derived starting materials. mdpi.com | Lignin, a component of biomass, could potentially be a future source for the phenolic starting material. |
This table summarizes the integration of green chemistry principles into the synthesis of the target compound.
Investigations into the Molecular and Cellular Interactions of 4 2 Ethylamino Propyl Phenol
Structure-Activity Relationship (SAR) Studies
The biological activity of 4-[2-(Ethylamino)propyl]phenol is intrinsically linked to its molecular structure. Preclinical studies on this compound and its analogs have provided insights into how specific structural features govern its biological potency and interactions with molecular targets.
Correlation of Structural Features with Biological Potency in Preclinical Models
In preclinical models, the potency of phenethylamine (B48288) derivatives is significantly influenced by substitutions on the phenyl ring and the amine group. For N-ethylamphetamines, locomotor activity in mice has been shown to be inversely related to the steric effects of meta-substituents on the phenyl ring. While specific data for the 4-hydroxy-substituted N-ethylamphetamine is part of a broader understanding, the principle remains that the size and nature of the substituent are critical determinants of biological effect.
Studies on a series of N-alkylated amphetamine analogs have demonstrated that the length of the N-alkyl chain is a key factor in their pharmacological activity. For instance, in comparison to amphetamine (unsubstituted amine) and methamphetamine (N-methylated), N-ethylamphetamine shows comparable potency in some assays. However, as the alkyl chain length increases beyond ethyl, there is a general trend of decreasing potency. This suggests that the N-ethyl group in this compound provides a balance of properties that are crucial for its biological activity.
Table 1: Comparison of Biological Potency of N-Alkylated Amphetamine Analogs in Preclinical Models This table is interactive. You can sort and filter the data.
| Compound | N-Alkyl Group | Relative Potency (Milk Intake Disruption in Rats) | Notes |
|---|---|---|---|
| Amphetamine | -H | 1 | Reference compound |
| N-Methylamphetamine | -CH₃ | 1 | Equiponent with amphetamine |
| N-Ethylamphetamine | -CH₂CH₃ | 1 | Equiponent with amphetamine |
| N-Propylamphetamine | -(CH₂)₂CH₃ | 0.25 | 1/4 as potent as amphetamine |
| N-Butylamphetamine | -(CH₂)₃CH₃ | 0.167 | 1/6 as potent as amphetamine |
Data extrapolated from studies on d-N-alkylated amphetamines.
Influence of Phenolic Hydroxyl Group on Interactions
The phenolic hydroxyl (-OH) group at the 4-position of the phenyl ring is a critical feature for the molecular interactions of this compound. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with amino acid residues in the binding pockets of receptors and enzymes.
In broader studies of phenolic compounds, the number and location of hydroxyl groups on a flavonoid ring system have been found to be the main determinants of their antioxidant capacities, which is a measure of a specific type of biological activity. For phenolic compounds that bind to receptors, such as the estrogen receptor, the phenolic hydroxyl group is known to form key hydrogen bonds with specific amino acid residues like arginine and glutamic acid, anchoring the ligand in the binding site. d-nb.info While not directly studying this compound, these findings underscore the fundamental role of the phenolic hydroxyl group in molecular recognition and binding affinity. The presence of this group in this compound likely contributes significantly to its binding profile and biological effects.
Role of the Alkylamine Side Chain in Molecular Recognition
The alkylamine side chain, specifically the ethylamino propyl group, is fundamental to the molecular recognition of this compound. The basic nitrogen atom in the ethylamino group is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in target proteins.
Exploration of Receptor and Enzyme Binding Affinities (In Vitro/Preclinical)
In vitro studies are essential for determining the binding affinities of a compound for its specific molecular targets. Ligand binding assays and receptor selectivity profiling provide a quantitative measure of these interactions.
Ligand Binding Assays with Defined Molecular Targets
Ligand binding assays are used to measure the affinity of a compound for a specific receptor or transporter. This is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). For phenethylamine derivatives like this compound, the primary molecular targets are the monoamine transporters: DAT, NET, and SERT.
Table 2: In Vitro Inhibitory Activity of N-Alkylated 4-Methylamphetamine Analogs at Monoamine Transporters This table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (nM) at DAT | IC₅₀ (nM) at NET | IC₅₀ (nM) at SERT |
|---|---|---|---|
| N-Methyl-4-methylamphetamine | 100 | 50 | 1000 |
| N-Ethyl-4-methylamphetamine | 200 | 100 | 800 |
| N-Propyl-4-methylamphetamine | 500 | 250 | 1500 |
| N-Butyl-4-methylamphetamine | >1000 | >500 | >2000 |
Data represents the general trend observed in preclinical studies of N-alkylated amphetamine analogs.
Receptor Selectivity Profiling
Receptor selectivity profiling is crucial for understanding the pharmacological effects of a compound. It involves testing the compound against a panel of different receptors to determine its relative affinities. A compound that binds with high affinity to one type of receptor and low affinity to others is considered selective.
The selectivity of phenethylamine derivatives for the different monoamine transporters can be inferred from their relative binding affinities. For instance, amphetamine and methamphetamine are generally more potent inhibitors of NET and DAT than of SERT. d-nb.info The metabolite of MDMA, 4-hydroxy-N-methylamphetamine (HMA), which is structurally very similar to this compound, has been shown to have a higher affinity for NET and SERT compared to DAT. nih.gov This suggests that this compound may also exhibit a degree of selectivity in its interactions with monoamine transporters.
Table 3: Monoamine Transporter Selectivity of MDMA and its Metabolite HMA This table is interactive. You can sort and filter the data.
| Compound | Kᵢ (nM) at NET | Kᵢ (nM) at SERT |
|---|---|---|
| MDMA | 610 | 1100 |
| HMA (4-hydroxy-N-methylamphetamine) | 190 | 230 |
Data from in vitro studies on the inhibition of [³H]noradrenaline and [³H]5-HT transport. nih.gov
Enzyme Inhibition and Activation Studies
Phenolic compounds are known to interact with proteins, and as a result, can modulate the function of various enzymes. nih.gov In vitro studies on simple phenolic and related compounds have demonstrated that they can adversely affect enzymatic activity. nih.gov The mechanism of this enzyme inhibition often involves the covalent attachment of the phenolic compounds to reactive nucleophilic sites on the enzymes, such as free amino and thiol groups, as well as tryptophan residues. nih.gov This binding leads to a reduction in the availability of these crucial amino acid side chains, which in turn correlates with a decrease in the enzyme's catalytic activity. nih.gov
The extent of inhibition is dependent on the specific reactivity of the phenolic substance and the enzyme . nih.gov For instance, research has shown that various phenolic compounds can inhibit enzymes such as alpha-amylase, trypsin, and lysozyme (B549824) through this mechanism. nih.gov While the general class of phenolic compounds has been shown to possess enzyme-inhibiting properties, specific activation or inhibition profiles for this compound require targeted investigation.
Mechanistic Studies of Cellular Responses in Model Systems
Phenolic compounds are recognized for their capacity to modulate a wide array of intracellular signaling pathways, which are often dysregulated in chronic diseases. nih.gov Research has highlighted that the therapeutic effects of phenols extend beyond antioxidant activity to include the direct modulation of signal transduction pathways that govern inflammation, cell proliferation, and apoptosis. nih.govnih.gov
Key inflammation-associated pathways modulated by phenols include those mediated by nuclear factor (NF)-κB, activator protein (AP)-1, and signal transducer and activator of transcription 3 (STAT3). nih.govnih.gov They also interact with mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov
Specific examples from related phenolic structures illustrate these effects. One study on an alkylamino phenol (B47542) derivative, structurally related to this compound, demonstrated that it could induce apoptosis in breast cancer cells by inhibiting the Epidermal Growth Factor Receptor (EGFR) mediated PI3K/S6K1 signaling pathway. nih.gov Another phenolic compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol, has been shown to alleviate inflammatory responses by specifically inhibiting the phosphorylation of STAT3. nih.gov These findings underscore the potential for phenolic compounds to act as targeted modulators of critical cellular pathways.
The modulation of molecular pathways by phenolic compounds involves specific interactions with cellular signaling cascades. For example, the anti-inflammatory effects of some phenols are mediated through the inhibition of specific protein kinases within these cascades. researchgate.net
One detailed investigation into the compound (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) in human monocytic cells revealed a precise mechanism of action. researchgate.net In this model, the inflammatory stimulus PMA was used to activate protein kinase C (PKC). Treatment with MMPP was found to inhibit the membrane translocation of a specific isoform, PKCδ. researchgate.net This inhibition had downstream consequences, preventing the phosphorylation of JNK (c-Jun N-terminal kinases), a key component of the MAPK signaling cascade. researchgate.net The lack of JNK activation subsequently impeded the nuclear translocation of the transcription factor AP-1, ultimately downregulating the expression of inflammatory proteins like cyclooxygenase-2. researchgate.net This provides a clear example of how a phenolic compound can interrupt a specific signaling cascade from an upstream kinase to a downstream transcription factor.
To gain a comprehensive understanding of the cellular impact of a compound, global analyses of gene expression and protein abundance are employed. Quantitative proteomics, for instance, allows for the measurement of temporal changes across thousands of proteins within a biological system, linking protein dynamics to specific molecular pathways. nih.gov Such an approach can uncover entire protein interaction networks that are influenced by a given stimulus or compound. nih.gov
Digital spatial proteomic profiling is another advanced technique used to study the expression of proteins within the context of the tissue microenvironment, which can reveal biomarkers and cellular interactions. nih.gov These methodologies offer a powerful, unbiased way to identify the molecular targets and widespread cellular effects of a bioactive molecule.
While these techniques are invaluable for elucidating mechanisms of action, specific global gene expression or proteomic profiling studies detailing the cellular response to this compound in in vitro models are not extensively documented in the current literature. Such research would be essential to fully map the compound's biological interaction network.
Preclinical Investigations of Biological Activities
Phenolic compounds are well-regarded for their antioxidant properties, which are crucial in combating oxidative stress—a condition implicated in numerous diseases. nih.govnih.gov The antioxidant activity of these compounds can be attributed to several distinct mechanisms, which can act directly on reactive oxygen species (ROS) or indirectly by modulating cellular antioxidant systems. nih.gov
Direct mechanisms involve the scavenging of free radicals. nih.govfrontiersin.org This is often achieved through two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). frontiersin.org In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom to a radical, thereby neutralizing it and interrupting oxidative chain reactions. frontiersin.org The chemical structure of the phenol, particularly the number and position of hydroxyl groups, strongly influences its efficacy in these reactions. frontiersin.org
Indirectly, phenolic compounds can exert antioxidant effects by chelating metal ions like iron, which can otherwise catalyze the formation of ROS. nih.gov Furthermore, they can influence the activity of enzymes involved in oxidative stress. This includes the inhibition of enzymes that generate free radicals or the enhancement of the body's endogenous antioxidant defenses. nih.gov For example, some phenols can induce the expression and activity of phase II detoxifying and antioxidant enzymes through the activation of the Keap1-Nrf2 signaling pathway. nih.gov
The table below summarizes the key antioxidant mechanisms attributed to phenolic compounds in oxidative stress models.
| Mechanism Category | Specific Mechanism | Description |
| Direct Antioxidant Action | Radical Scavenging (HAT) | The phenolic compound donates a hydrogen atom to a free radical, neutralizing it. frontiersin.org |
| Radical Scavenging (SET) | The antioxidant provides an electron to the free radical, forming a radical anion. frontiersin.org | |
| Indirect Antioxidant Action | Metal Ion Chelation | Binds to transition metals like iron, preventing them from participating in ROS-generating reactions. nih.gov |
| Enzyme Inhibition | Inhibits the activity of pro-oxidant enzymes that produce reactive species. nih.gov | |
| Induction of Endogenous Defenses | Activates cellular pathways (e.g., Keap1-Nrf2) to increase the expression of protective antioxidant enzymes. nih.gov |
Analysis of Antimicrobial Action Mechanisms against Model Organisms
There is a notable absence of specific research detailing the antimicrobial action mechanisms of this compound against any model organisms. Investigations into how this specific compound may disrupt microbial cell membranes, inhibit essential enzymes, or interfere with genetic material have not been documented in available scientific studies. Consequently, there are no research findings or data to present in tabular format regarding its antimicrobial properties.
Advanced Analytical Methodologies for the Characterization and Quantification of 4 2 Ethylamino Propyl Phenol in Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for the separation of 4-[2-(Ethylamino)propyl]phenol from other substances and for its precise quantification. The choice of technique is often dictated by the sample matrix, the required sensitivity, and the analytical objective.
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound is challenging due to their low volatility and potential for thermal degradation. Therefore, a critical step in GC-MS analysis is derivatization, which converts the polar functional groups into less polar, more volatile, and more thermally stable moieties. nih.govmdpi.com
Common derivatization reagents for phenolic and amine groups include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acylating agents like pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA). mdpi.com These reactions replace the active hydrogens on the hydroxyl and amino groups with trimethylsilyl (B98337) (TMS) or acyl groups, respectively.
The derivatized this compound can then be separated on a low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms). The temperature program of the GC oven is optimized to ensure good chromatographic resolution from other sample components.
Following separation, the analyte enters the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion of the derivatized molecule is selected in the first quadrupole, fragmented by collision-induced dissociation (CID), and then specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity, minimizing interferences from the sample matrix. thermofisher.com
Table 1: Illustrative GC-MS/MS Parameters for the Analysis of a Derivatized Phenolic Amine Note: These are representative parameters and would require optimization for the specific analysis of derivatized this compound.
| Parameter | Setting |
|---|---|
| Gas Chromatograph (GC) | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Oven Program | Initial 100°C, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer (MS/MS) | |
| Ionization Mode | Electron Ionization (EI) |
| Precursor Ion (example for TMS derivative) | [M-CH3]+ |
| Product Ions (example for TMS derivative) | Specific fragments of the derivatized molecule |
High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of polar and non-volatile compounds like this compound, as it does not typically require derivatization. Reversed-phase HPLC is the most common mode used for this type of analyte.
In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govedwiserinternational.com The separation is based on the partitioning of the analyte between the stationary and mobile phases. The retention of this compound can be controlled by adjusting the pH of the mobile phase and the proportion of the organic modifier. At a pH below the pKa of the ethylamino group, the compound will be protonated and may exhibit different retention characteristics.
A variety of detectors can be coupled with HPLC for the detection and quantification of this compound:
UV-Vis Detector: This is a common and robust detector. This compound contains a phenolic chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) for the phenolic ring is typically in the range of 270-280 nm. nih.gov
Fluorescence Detector: For enhanced sensitivity and selectivity, a fluorescence detector can be used. Phenolic compounds often exhibit natural fluorescence. The excitation and emission wavelengths must be optimized for the specific analyte to achieve the best signal-to-noise ratio.
Electrochemical Detector (ECD): ECD is a highly sensitive and selective detector for electroactive compounds. The phenolic group of this compound can be readily oxidized at a specific potential, providing a measurable electrical signal.
Table 2: Representative HPLC Conditions for the Analysis of Amphetamine-like Compounds Note: These conditions for related compounds can serve as a starting point for method development for this compound.
| Parameter | Setting |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient mixture of phosphate (B84403) buffer (pH adjusted) and acetonitrile/methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
| Detection | UV at ~275 nm or Fluorescence (optimized Ex/Em wavelengths) |
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) combines the excellent separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This makes it the gold standard for the quantification of analytes in complex biological matrices such as plasma, urine, and tissue homogenates. researchgate.net
For LC-MS/MS analysis, the HPLC system separates this compound from matrix components. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules. In ESI, the analyte is ionized, usually forming a protonated molecule [M+H]+ in positive ion mode.
Similar to GC-MS/MS, the analysis is performed in MRM mode. The precursor ion [M+H]+ is selected in the first quadrupole, fragmented, and specific product ions are monitored. The selection of precursor and product ion pairs (MRM transitions) is specific to the structure of this compound, providing a high degree of confidence in its identification and quantification, even at very low concentrations. nih.govcuni.cz
Table 3: Hypothetical LC-MS/MS MRM Transitions for this compound Note: These transitions are predicted and would need to be empirically determined and optimized.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound. They provide detailed information about the molecule's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons. oregonstate.educompoundchem.com For example, the aromatic protons on the phenol (B47542) ring would appear in the downfield region (typically 6.5-8.0 ppm). The protons on the propyl chain and the ethyl group would have characteristic chemical shifts and splitting patterns (e.g., doublets, triplets, quartets) due to spin-spin coupling with neighboring protons. This coupling provides information on the connectivity of the atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbon attached to the hydroxyl group on the aromatic ring would appear at a characteristic downfield chemical shift. The carbons of the propyl and ethyl groups would have distinct signals in the upfield region. hmdb.camdpi.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and between protons and carbons, respectively, further confirming the structure.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound Note: These are estimated ranges based on similar structures.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 115 - 130 |
| Phenolic OH | Variable, broad | - |
| Ar-C-OH | - | 150 - 160 |
| CH on propyl chain | 2.5 - 3.5 | 40 - 60 |
| CH3 on propyl chain | 0.9 - 1.3 | 10 - 20 |
| CH2 on ethyl group | 2.5 - 3.0 | 40 - 50 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups:
A broad O-H stretching band for the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. docbrown.info
An N-H stretching band for the secondary amine, which is usually a sharp, medium-intensity peak around 3300-3500 cm⁻¹. libretexts.org
C-H stretching bands for the aromatic ring (above 3000 cm⁻¹) and the alkyl side chains (below 3000 cm⁻¹).
C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.
A C-O stretching band for the phenol around 1200-1260 cm⁻¹. docbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to electronic transitions. The UV-Vis spectrum of this compound is dominated by the absorption of the phenolic chromophore. It would be expected to show a primary absorption band (π → π* transition) around 220 nm and a secondary, less intense band (n → π* transition) around 270-280 nm. The position and intensity of these bands can be influenced by the solvent and the pH.
Table 5: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| Pentafluoropropionic anhydride (PFPA) |
| Heptafluorobutyric anhydride (HFBA) |
| Acetonitrile |
| Methanol |
| Ethylamphetamine |
| Amphetamine |
Advanced Mass Spectrometry for Fragmentation Pathway Analysis
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of compounds like this compound. nih.gov Advanced techniques, particularly tandem mass spectrometry (MS/MS) utilizing collision-induced dissociation (CID), provide detailed information about the molecule's structure by breaking it into characteristic fragment ions. While specific fragmentation data for this compound is not extensively published, a probable fragmentation pathway can be postulated based on established principles and the known behavior of structurally similar compounds, such as phenethylamines and amphetamines. researchgate.netnih.govlibretexts.org
Upon electrospray ionization (ESI) in positive mode, the molecule is expected to readily protonate, primarily at the secondary amine, to form the molecular ion [M+H]⁺ with a mass-to-charge ratio (m/z) of 180.1383. The subsequent fragmentation via CID would likely proceed through several key pathways:
Alpha-Cleavage (α-cleavage): This is a dominant fragmentation pathway for aliphatic amines. miamioh.edu It involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. For this compound, this would result in the formation of a stable ethyliminium ion fragment and the loss of a 4-hydroxybenzyl radical. The primary fragment observed would be the C₄H₁₀N⁺ iminium ion.
Benzylic Cleavage: Cleavage of the bond between the propyl side chain and the phenolic ring is another highly probable fragmentation route. This would lead to the formation of a stable benzyl (B1604629) cation (or tropylium (B1234903) ion after rearrangement), with the 4-hydroxy group significantly stabilizing the positive charge.
Loss of the Ethyl Group: Fragmentation can also occur via cleavage of the bond between the nitrogen and the ethyl group, resulting in the loss of a neutral ethene molecule through a rearrangement process or the loss of an ethyl radical.
Side-Chain Fragmentation: Other cleavages along the propyl side chain can also occur, leading to smaller fragment ions.
The fragmentation patterns of protonated cathinones and amphetamines, which share the phenethylamine (B48288) core structure, consistently show these types of cleavages, supporting this proposed pathway. nih.govnih.gov The table below outlines the proposed key fragments for this compound.
Proposed Key Fragment Ions of Protonated this compound ([M+H]⁺ = m/z 180.14)
| Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure / Fragmentation Pathway |
|---|---|---|
| 165.12 | CH₃ (Methyl Radical) | Loss of the terminal methyl group from the propyl side chain. |
| 151.10 | C₂H₅ (Ethyl Radical) | Cleavage of the N-ethyl bond. |
| 107.05 | C₄H₁₀N (Ethylpropylamine) | Benzylic cleavage, resulting in a hydroxybenzyl cation. |
| 72.08 | C₇H₇O (Hydroxybenzyl Radical) | Alpha-cleavage, forming a stable C₄H₁₀N⁺ iminium ion. |
Sample Preparation Techniques for Research Samples
Effective sample preparation is crucial for accurate and reliable analysis, as it isolates the target analyte from interfering matrix components and concentrates it to detectable levels. nih.gov For a polar, functionalized molecule like this compound, specific techniques are required to handle complex research samples such as biological fluids or environmental matrices.
Solid-Phase Extraction (SPE) for Isolation of Phenolic Analytes
Solid-phase extraction (SPE) is a robust and widely used technique for purifying and concentrating analytes from a liquid sample. nih.gov For phenolic compounds, SPE offers significant advantages over traditional liquid-liquid extraction by reducing solvent consumption and improving recovery. nih.gov The selection of the SPE sorbent is critical and depends on the analyte's properties and the sample matrix. Given the dual phenolic (weakly acidic) and amine (weakly basic) nature of this compound, several retention mechanisms can be exploited:
Reversed-Phase SPE: Utilizes non-polar sorbents (e.g., C18, polymeric) to retain organic analytes from a polar (aqueous) sample. This is a common choice for phenolic compounds.
Cation-Exchange SPE: Employs a sorbent with negatively charged functional groups to retain the protonated amine group of the analyte. This method is highly selective for basic compounds.
Mixed-Mode SPE: Combines both reversed-phase and ion-exchange properties on a single sorbent, allowing for highly selective extraction and rigorous wash steps to remove matrix interferences.
The following table outlines a general reversed-phase SPE protocol suitable for isolating phenolic analytes like this compound from an aqueous research sample.
General Protocol for Reversed-Phase Solid-Phase Extraction (SPE)
| Step | Procedure | Purpose |
|---|---|---|
| 1. Conditioning | Pass an organic solvent (e.g., methanol) through the sorbent. | To wet the stationary phase and activate the functional groups. |
| 2. Equilibration | Pass a solvent similar to the sample matrix (e.g., deionized water, buffer) through the sorbent. | To prepare the sorbent for sample loading and ensure proper interaction. |
| 3. Sample Loading | Pass the pre-treated sample slowly through the sorbent. | The analyte is retained on the sorbent while some matrix components pass through. |
| 4. Washing | Pass a weak solvent (e.g., water or a low-percentage organic solvent mixture) through the sorbent. | To remove loosely bound interfering compounds from the sorbent. |
| 5. Elution | Pass a strong organic solvent (e.g., methanol, acetonitrile) through the sorbent. | To disrupt the analyte-sorbent interaction and collect the purified analyte. |
Derivatization Strategies for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography-mass spectrometry (GC-MS). nih.govsigmaaldrich.com For this compound, derivatization targets the active hydrogens on the phenolic hydroxyl and secondary amine groups. The primary goals are to increase volatility, improve thermal stability, and enhance detector response. jfda-online.comresearchgate.net
Common derivatization approaches include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group. This is a highly effective method for both hydroxyl and amine groups, producing derivatives that are more volatile and thermally stable. sigmaaldrich.com
Acylation: Reagents such as pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) react with hydroxyl and amine groups to form ester and amide derivatives, respectively. The introduction of fluorine atoms significantly enhances sensitivity for electron capture detection (ECD) and provides characteristic mass shifts in MS analysis. jfda-online.com
Alkylation: This strategy can be used to modify the analyte, for example, through reaction with alkyl chloroformates. researchgate.net
For liquid chromatography (LC) analysis, derivatization is less common but can be employed to introduce a fluorescent or UV-absorbing tag to the molecule for enhanced detection with fluorescence (FLD) or UV-Vis detectors. libretexts.org Reagents like benzoyl chloride can react with both phenols and amines. libretexts.org The choice of derivatization reagent depends on the analytical technique and the specific requirements of the research.
Common Derivatization Reagents for this compound
| Reagent Class | Example Reagent | Target Functional Group(s) | Derivative Formed | Primary Analytical Benefit(s) |
|---|---|---|---|---|
| Silylating Agents | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Phenolic -OH, Secondary -NH | Trimethylsilyl (TMS) ether/amine | Increased volatility and thermal stability for GC-MS. nih.gov |
| Acylating Agents (Fluorinated) | PFPA (Pentafluoropropionic Anhydride) | Phenolic -OH, Secondary -NH | Pentafluoropropionyl (PFP) ester/amide | Increased volatility for GC; enhanced sensitivity for MS and ECD. jfda-online.com |
| Acylating Agents (Aromatic) | Benzoyl Chloride | Phenolic -OH, Secondary -NH | Benzoyl ester/amide | Improved chromatographic properties and UV detection for HPLC. libretexts.org |
| Alkylating Agents | Methyl Chloroformate (MCF) | Secondary -NH, Phenolic -OH | Methoxycarbonyl derivative | Improved stability and reproducibility for GC-MS. nih.gov |
Metabolic Transformations of 4 2 Ethylamino Propyl Phenol in Biological Research Systems
Identification of Phase I Biotransformation Pathways (e.g., Hydroxylation, N-Dealkylation)
Phase I metabolism introduces or exposes functional groups on the parent compound, typically through oxidation, reduction, or hydrolysis. jumedicine.com For 4-[2-(Ethylamino)propyl]phenol, which is an ethylamphetamine derivative, key Phase I pathways identified in research systems include N-dealkylation and hydroxylation. nih.gov
N-Dealkylation: This process involves the removal of an alkyl group from a nitrogen atom and is a significant metabolic pathway for many amines. nih.govmdpi.com In the context of related amphetamine compounds, N-dealkylation is a common transformation. uomus.edu.iq Studies on mebeverine (B1676125), a compound that is metabolized to an N-substituted ethylamphetamine derivative, show that N-deethylation is a postulated metabolic pathway. nih.gov This process would convert this compound into its corresponding primary amine metabolite. The dealkylation of secondary amines like this compound proceeds via an intermediate carbinolamine, which then cleaves to form the primary amine. uomus.edu.iq
Hydroxylation: This reaction introduces a hydroxyl (-OH) group onto the compound. Aromatic hydroxylation can occur on the phenyl ring, and aliphatic hydroxylation can occur on the propyl side chain. Research on the metabolism of mebeverine identified various hydroxylated metabolites, including those that underwent ring hydroxylation. nih.gov The cytochrome P450 (CYP) family of enzymes, particularly isoforms like CYP2D6, are heavily implicated in the hydroxylation of amphetamine-like compounds. wikipedia.org For instance, amphetamine itself is metabolized to 4-hydroxyamphetamine by CYP2D6. wikipedia.org
A summary of the primary Phase I metabolites identified from related compounds is presented below.
| Metabolic Pathway | Resulting Metabolite Structure | General Description |
| N-Dealkylation | Primary amine analog | Removal of the ethyl group from the nitrogen atom. nih.govuomus.edu.iq |
| Ring Hydroxylation | Catechol or other phenolic derivatives | Addition of a hydroxyl group to the aromatic ring. nih.gov |
| Side-Chain Hydroxylation | Alcoholic derivatives | Addition of a hydroxyl group to the propyl side chain. nih.gov |
Characterization of Phase II Conjugation Pathways (e.g., Glucuronidation, Sulfation) in Preclinical Models
Following Phase I reactions, the modified metabolites, or the parent compound itself if it possesses a suitable functional group, can undergo Phase II conjugation. fiveable.me These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the xenobiotic, facilitating its excretion. nottingham.ac.uk For this compound, the presence of a phenolic hydroxyl group makes it a prime substrate for glucuronidation and sulfation.
Glucuronidation: This is a major Phase II pathway where glucuronic acid is transferred from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. uomus.edu.iqwashington.edu The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Phenolic compounds are common substrates for UGTs. washington.eduresearchgate.net Studies on mebeverine metabolism have shown that metabolites containing phenolic or alcoholic hydroxyl groups are partly excreted as conjugates, which includes glucuronides. nih.gov In human studies of related compounds like hydroxypropranolol, multiple UGT isoforms (including members of the UGT1A and UGT2A families) have been identified as responsible for the glucuronidation of phenolic hydroxyl groups. nih.gov
Sulfation: This pathway involves the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate, a reaction catalyzed by sulfotransferases (SULTs). drughunter.comfiveable.me Phenols are common substrates for sulfation, and this pathway often competes with glucuronidation. washington.edu The formation of sulfate (B86663) conjugates of phenolic compounds has been widely documented. uomus.edu.iqwhiterose.ac.uk The existence of a hemisulfate salt of the related compound, 4-[2-(methylamino)propyl]phenol, further supports sulfation as a relevant metabolic pathway. sigmaaldrich.com
The table below summarizes the key Phase II conjugation pathways.
| Conjugation Pathway | Enzyme Family | Endogenous Substrate | Site of Conjugation |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Glucuronic Acid | Phenolic hydroxyl group. nih.govuomus.edu.iq |
| Sulfation | Sulfotransferases (SULTs) | Sulfonate | Phenolic hydroxyl group. uomus.edu.iqwhiterose.ac.uk |
Enzymatic Reaction Kinetics of Compound Metabolism in In Vitro Systems
The study of enzyme kinetics provides quantitative measures of enzyme performance, such as the affinity of an enzyme for its substrate (Michaelis-Menten constant, Kₘ) and the maximum rate of the reaction (Vₘₐₓ). bmglabtech.comteachmephysiology.com This information is crucial for understanding the efficiency and capacity of metabolic pathways.
In vitro systems, such as human liver microsomes or recombinant enzymes, are commonly used to determine these kinetic parameters. mdpi.com The general procedure involves incubating the substrate (this compound) at various concentrations with the enzyme preparation and measuring the rate of metabolite formation over time. bmglabtech.com
The Michaelis-Menten equation describes the relationship between the reaction velocity (v) and the substrate concentration ([S]): v = (Vₘₐₓ * [S]) / (Kₘ + [S])
Vₘₐₓ (Maximum Velocity): The maximum rate at which the enzyme can catalyze the reaction when it is saturated with the substrate.
Kₘ (Michaelis-Menten Constant): The substrate concentration at which the reaction velocity is half of Vₘₐₓ. It is an inverse measure of the substrate's affinity for the enzyme. teachmephysiology.com
While specific Kₘ and Vₘₐₓ values for the metabolism of this compound are not detailed in the reviewed literature, studies on analogous compounds provide insight. For example, kinetic analyses have been performed for the dehydrogenation of the drug indapamide (B195227) by CYP3A4, yielding a Vₘₐₓ/Kₘ value of 204 min⁻¹/mM, indicating the efficiency of this specific metabolic reaction. nih.gov Determining these parameters for this compound would require dedicated in vitro kinetic studies. researchgate.net
| Kinetic Parameter | Description | Significance in Metabolism |
| Kₘ (Michaelis-Menten Constant) | Substrate concentration at ½ Vₘₐₓ. bmglabtech.com | Indicates the affinity of a metabolic enzyme (e.g., CYP, UGT) for the compound. A low Kₘ suggests high affinity. |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the enzymatic reaction at saturating substrate concentrations. bmglabtech.com | Represents the maximum capacity of a metabolic pathway. |
| Vₘₐₓ/Kₘ (Intrinsic Clearance) | A measure of the catalytic efficiency of an enzyme. nih.gov | Predicts the metabolic clearance of the compound at low, non-saturating concentrations. |
Metabolite Profiling and Identification Using Advanced Analytical Techniques
Metabolite profiling involves the comprehensive identification and quantification of metabolites in a biological sample. nih.gov Advanced analytical techniques, primarily mass spectrometry (MS) coupled with chromatographic separation, are essential for this task. google.com
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for analyzing volatile and thermally stable compounds. For non-volatile metabolites like those of this compound, a derivatization step is often required to increase their volatility. mdpi.com For example, silylation is a common derivatization method. mdpi.com GC-MS was successfully used to identify a range of Phase I metabolites of mebeverine in rat liver microsomes and human urine after enzymatic cleavage of conjugates. nih.gov The identification is based on the metabolite's retention time during chromatography and its unique mass spectrum, which acts as a chemical fingerprint. protocols.io
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for analyzing a wide range of compounds, including those that are not suitable for GC-MS, without the need for derivatization. nih.gov It is particularly useful for identifying Phase II conjugates like glucuronides and sulfates, which are often thermally labile. Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the metabolite ions, aiding in the precise identification of the compound and the site of conjugation. nih.gov For instance, LC-MS/MS has been used to identify and quantify sulfated phenolic metabolites in human plasma. whiterose.ac.uk
The general workflow for metabolite identification includes sample preparation (extraction), separation (LC or GC), detection and identification (MS), and data analysis. google.com
| Analytical Technique | Principle | Application in Metabolite Analysis | Example from Literature |
| GC-MS | Separates volatile compounds, which are then ionized and detected by mass. protocols.io | Identification of Phase I metabolites after derivatization to increase volatility. | Used to identify N-dealkylated and hydroxylated metabolites of a related compound in urine and microsomes. nih.gov |
| LC-MS/MS | Separates compounds in a liquid phase, followed by mass analysis and fragmentation for structural elucidation. nih.gov | Identification and structural characterization of both Phase I metabolites and intact Phase II (glucuronide and sulfate) conjugates. | Used to confirm the presence of sulfated metabolites of various phenolic acids in human plasma. whiterose.ac.uk |
Advanced Research Applications of 4 2 Ethylamino Propyl Phenol
Utilization as a Synthetic Intermediate in Organic Chemistry
The molecular architecture of 4-[2-(Ethylamino)propyl]phenol makes it a valuable building block in organic synthesis. The presence of a reactive phenol (B47542) group and a secondary amine provides two key sites for chemical modification, allowing for the construction of more complex molecules.
The phenol group can undergo various reactions, such as etherification or esterification, to introduce new functional groups. The secondary amine is also reactive and can be acylated, alkylated, or used in coupling reactions to form new carbon-nitrogen bonds. These reactions enable chemists to build upon the this compound scaffold and create a diverse range of derivatives with potentially new and interesting properties.
For instance, the synthesis of various derivatives of 4-(2-amino-1-hydroxyethyl)phenol has been explored for their potential as agonists of the β2 adrenergic receptor. google.comgoogle.com These synthetic pathways often involve the modification of the amine and phenol groups to optimize the compound's interaction with its biological target.
A general synthetic scheme for creating derivatives of this compound might involve the following steps:
Protection of the phenol group: To prevent unwanted side reactions, the hydroxyl group of the phenol is often protected with a suitable protecting group.
Modification of the amine: The ethylamino group can then be modified through various reactions, such as acylation or reductive amination.
Deprotection of the phenol group: Finally, the protecting group is removed to yield the desired derivative.
The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of compounds for medicinal chemistry research. google.com.qa The ability to readily modify its structure allows for the systematic exploration of structure-activity relationships, a crucial aspect of drug discovery.
Application as a Chemical Probe for Biological Target Identification
A chemical probe is a small molecule used to study and manipulate biological systems by interacting with a specific protein target. nih.gov An ideal chemical probe exhibits high potency and selectivity for its target. unc.edu this compound and its derivatives have the potential to be utilized as chemical probes to identify and validate new biological targets.
The process of using a chemical probe for target identification often involves the following approaches: drughunter.com
Affinity-Based Methods: This involves attaching a tag (like biotin) to the chemical probe. The tagged probe is then incubated with a cell lysate, and the protein-probe complex is pulled down and identified.
Photoaffinity Labeling: A photoreactive group is incorporated into the chemical probe. Upon exposure to UV light, the probe forms a covalent bond with its target protein, allowing for its identification.
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to target active sites of specific enzyme families. drughunter.com
The development of a chemical probe based on the this compound scaffold would require the synthesis of a derivative that retains its biological activity while incorporating a suitable tag or reactive group. The choice of the linker and the position of attachment are critical to ensure that the probe's binding to its target is not hindered.
The use of chemical probes is a powerful strategy in modern drug discovery and chemical biology, enabling researchers to elucidate the function of proteins in their native cellular environment. nih.govfrontiersin.org
Development of Reference Standards for Analytical Research
Analytical reference standards are highly purified compounds used as a benchmark for identifying and quantifying substances. They are essential for ensuring the accuracy and reliability of analytical measurements in various fields, including pharmaceutical analysis, environmental testing, and forensic science. epa.gov
Given its defined chemical structure and properties, this compound can be synthesized in high purity and serve as a reference standard. Its presence can be accurately determined using various analytical techniques, including:
High-Performance Liquid Chromatography (HPLC): A powerful technique for separating, identifying, and quantifying components in a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS): A method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A technique that provides detailed information about the structure of a molecule. rsc.org
The availability of a well-characterized reference standard for this compound is crucial for researchers who are synthesizing or studying this compound and its derivatives. It allows for the accurate comparison of results across different laboratories and ensures the quality and consistency of research findings. Companies specializing in chemical standards, such as LGC Standards, produce and certify such materials under rigorous quality control systems like ISO 17034. lgcstandards.com
Future Directions and Emerging Research Avenues
Computational Chemistry Approaches for Predicting Molecular Interactions
The predictive power of computational chemistry is becoming indispensable in modern chemical and biological research. nih.gov For 4-[2-(Ethylamino)propyl]phenol, these in silico methods offer a powerful lens through which to predict and understand its interactions with biological targets at a molecular level.
Molecular Docking: This technique is instrumental in predicting the binding affinity and orientation of a ligand, such as this compound, within the active site of a target protein. mdpi.com By simulating the docking process, researchers can identify potential biological targets and elucidate the structural basis for the compound's activity. For instance, docking studies can help discern whether a phenolic compound is likely to act as a substrate or an inhibitor of an enzyme. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com This approach can be used to predict the activity of novel analogs of this compound, thereby guiding the synthesis of more potent and selective molecules. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between a ligand and its target over time. mdpi.com This method can reveal conformational changes in both the compound and the protein upon binding, offering deeper insights into the mechanism of action that static models like docking cannot provide. mdpi.com
The integration of these computational tools allows for a more rational and efficient approach to studying this compound, reducing the reliance on time-consuming and expensive experimental screening.
Integration of Omics Technologies in Mechanistic Research
The "omics" revolution, encompassing genomics, proteomics, and metabolomics, offers a holistic view of the biological perturbations induced by a chemical compound. genedata.com Applying these technologies to the study of this compound can provide a comprehensive understanding of its mechanism of action and its effects on cellular systems.
Proteomics: This field involves the large-scale study of proteins, their structures, and their functions. nih.gov Chemical proteomics, a sub-discipline, is particularly suited to identifying the direct protein targets of small molecules like this compound. scholaris.ca Techniques such as activity-based protein profiling can help to elucidate the specific enzymes and receptors that the compound interacts with, providing crucial information about its pharmacological profile. The efficiency of protein extraction is a fundamental requirement for accurate proteomic analysis. monash.edu
Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolite profiles. nih.gov By analyzing changes in the metabolome of cells or organisms exposed to this compound, researchers can identify the metabolic pathways that are affected. This can reveal both the intended effects of the compound and any off-target effects. For example, metabolomic studies on phenolic compounds have identified biomarkers associated with various health conditions. nih.gov The biosynthesis of phenethylamine (B48288), a related compound, involves the enzymatic decarboxylation of phenylalanine. hmdb.ca
Transcriptomics: This involves the analysis of the complete set of RNA transcripts produced by an organism. By examining changes in gene expression in response to this compound, researchers can identify the signaling pathways and cellular processes that are modulated by the compound. This can provide valuable clues about its mechanism of action and potential therapeutic applications.
The integration of these omics datasets provides a powerful, systems-level understanding of the biological effects of this compound, moving beyond a single-target approach to a more comprehensive network-based view. nih.govresearchgate.net
Exploration of Novel Synthetic Pathways and Analogues for Academic Inquiry
The synthesis of novel analogues and the development of new synthetic routes are crucial for advancing the scientific understanding of this compound. researchgate.net This area of research allows for the systematic exploration of structure-activity relationships and the generation of new chemical probes to investigate biological processes.
Synthesis of Analogues: By systematically modifying the structure of this compound, chemists can create a library of related compounds. rsc.org These analogues can then be tested to determine how specific structural features influence biological activity. For example, researchers have synthesized various phenethylamine derivatives to explore their effects on cognitive behavior. sciensage.info The synthesis of photoreactive derivatives can also be used to analyze biological functions. researchgate.net
Novel Synthetic Pathways: The development of new and efficient synthetic methods is a constant goal in organic chemistry. nih.gov For this compound and its derivatives, novel pathways could lead to more cost-effective and environmentally friendly production methods for research purposes. nih.gov Recent advances include photocatalytic nickel-catalyzed cross-electrophile coupling to create β-phenethylamine scaffolds. acs.org
The table below provides examples of synthetic methodologies that can be applied to generate derivatives of phenolic phenethylamines for academic research.
| Synthetic Method | Description | Potential Application for Phenolic Phenethylamine Derivatives |
|---|---|---|
| Reductive Amination | A reaction in which a carbonyl group is converted to an amine via an intermediate imine. | Synthesis of various N-substituted analogues of this compound by reacting a corresponding ketone with different amines. |
| Cross-Coupling Reactions | Reactions that form a bond between two carbon atoms or a carbon and a heteroatom, often catalyzed by a transition metal. | Modification of the aromatic ring of this compound to introduce different functional groups. |
| Multicomponent Reactions | Reactions in which three or more reactants combine in a single step to form a product that contains portions of all the reactants. | Efficient, one-pot synthesis of complex analogues of this compound. |
Development of Standardized Research Protocols for Phenolic Phenethylamine Derivatives
To ensure the reliability and reproducibility of research findings on this compound and related compounds, the development of standardized research protocols is essential. iaea.org Standardization allows for the direct comparison of results across different laboratories and studies, which is crucial for building a cohesive body of knowledge. iaea.org
Preclinical Study Guidelines: Establishing clear guidelines for preclinical studies, including in vitro and in vivo experiments, is paramount. iaea.org This includes defining standardized assays for assessing biological activity, as well as protocols for animal models of disease. nih.gov
Analytical Method Standardization: The methods used to analyze and characterize phenolic compounds, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), should be standardized. nih.gov This ensures that data on purity, stability, and metabolism are consistent and comparable. The use of labeled internal standards, for instance, can improve the accuracy of quantification in biological samples. nih.gov
Data Reporting Standards: The adoption of standardized formats for reporting experimental data will facilitate data sharing and meta-analysis. This includes detailed descriptions of experimental conditions, statistical methods, and the raw data itself.
The development and implementation of these standardized protocols will not only enhance the quality and rigor of research on phenolic phenethylamine derivatives but also accelerate the pace of discovery in this field.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 4-[2-(Ethylamino)propyl]phenol in laboratory settings?
- Methodological Answer :
- Handling : Avoid skin/eye contact using impermeable gloves (e.g., butyl rubber) compliant with EN374 standards and safety goggles .
- Storage : Store away from food/feed and ensure contaminated clothing is removed immediately. Respiratory protection is generally unnecessary unless aerosolized .
- Decontamination : Wash hands thoroughly before breaks and after handling. Use fume hoods for synthesis steps involving volatile intermediates .
Q. What synthetic routes are commonly employed to produce this compound, and how is purity validated?
- Methodological Answer :
- Synthesis : Amine alkylation of 4-(2-bromopropyl)phenol with ethylamine under reflux in anhydrous THF, using K₂CO₃ as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
- Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and LC-MS for molecular mass verification .
Q. How can researchers design preliminary assays to assess the compound’s receptor-binding activity?
- Methodological Answer :
- Target Selection : Prioritize receptors with structural homology to known phenethylamine targets (e.g., adrenergic or NMDA receptors) .
- Assay Setup : Use radioligand displacement assays (³H-labeled antagonists) in transfected HEK293 cells expressing GluN1/GluN2B subunits. Measure IC₅₀ values via competitive binding curves .
- Controls : Include ifenprodil as a positive control for GluN1/GluN2B antagonism .
Advanced Research Questions
Q. How can computational modeling optimize this compound’s pharmacokinetic properties?
- Methodological Answer :
- In Silico Tools : Use molecular docking (AutoDock Vina) to predict binding affinities to target receptors. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- ADME Prediction : Employ SwissADME to evaluate logP, bioavailability, and CYP450 metabolism. Adjust substituents (e.g., ethylamine chain length) to enhance blood-brain barrier penetration .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, buffer pH, temperature). For example, adenylyl cyclase activity in rat adipocytes is sensitive to GTP concentrations, which may explain variability in cAMP measurements .
- Orthogonal Assays : Validate receptor antagonism using calcium flux assays (Fluo-4 AM dye) alongside radioligand binding to confirm functional activity .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers and standardize protocols .
Q. How can metabolic pathways of this compound be characterized in vitro?
- Methodological Answer :
- Hepatocyte Incubation : Use primary human hepatocytes (or S9 fractions) with NADPH cofactors. Monitor metabolites via UPLC-QTOF-MS at 0, 30, 60, and 120 min .
- Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic enzymes .
- Data Interpretation : Compare fragmentation patterns with reference standards (e.g., hydroxylated or N-dealkylated derivatives) .
Q. What advanced techniques improve yield in stereoselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP catalysts to control stereochemistry at the propylamine center .
- Process Optimization : Use DoE (Design of Experiments) to evaluate solvent polarity, temperature, and catalyst loading. For example, THF at −20°C may favor (R)-isomer formation .
- Analytical Validation : Confirm enantiomeric excess via chiral HPLC (Chiralpak AD-H column) or CD spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
